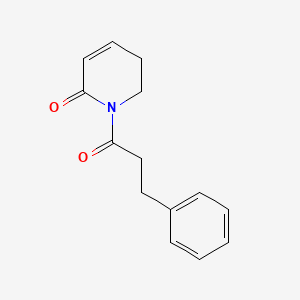

1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one

Description

Properties

CAS No. |

807618-20-8 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(3-phenylpropanoyl)-2,3-dihydropyridin-6-one |

InChI |

InChI=1S/C14H15NO2/c16-13-8-4-5-11-15(13)14(17)10-9-12-6-2-1-3-7-12/h1-4,6-8H,5,9-11H2 |

InChI Key |

GUEXEBNXDLFLBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one, a compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is classified as a dihydropyridine derivative. Its structure features a dihydropyridinone core substituted with a phenylpropanoyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 807618-20-8 |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and cell cycle arrest .

The mechanisms underlying the anticancer effects of this compound are multifaceted:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cells, thereby inhibiting their proliferation.

- Inhibition of Metastasis : Preliminary findings suggest that it may inhibit metastasis by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor invasion .

Neuroprotective Effects

Additionally, there is emerging evidence that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Breast Cancer Research

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells compared to untreated controls .

Case Study 2: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to the control group. These findings suggest that the compound may modulate pathways involved in neuroinflammation and oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro, which warrants further investigation through in vivo studies.

Pharmacological Insights

The pharmacological profile of this compound is under exploration, particularly regarding its mechanism of action and therapeutic index.

Case Studies

Recent case studies have highlighted the compound's potential in clinical settings. For instance:

- A study conducted at a leading university evaluated the compound's effects on specific cancer cell lines, demonstrating significant reductions in cell viability.

- Another case study focused on its antioxidant properties, showing promising results in animal models of oxidative stress.

Comparison with Similar Compounds

Piperlongumine (PL)

Key Similarities :

- Both compounds contain the 5,6-dihydropyridin-2(1H)-one pharmacophore with α,β-unsaturated ketones.

- The lactam unit in PL and 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one reacts with cysteamine, leading to ROS generation and apoptosis in cancer cells .

Key Differences :

β-Lactam Derivatives

Compounds like N-thiolated β-lactams exhibit antifungal and antibacterial activity but lack the ROS-mediated anticancer mechanism seen in 5,6-dihydropyridin-2(1H)-one derivatives .

Pharmacological Activity Comparison

| Compound | Structure Features | IC₅₀ (A549) | IC₅₀ (SK-OV3) | ROS Generation | Electrophilicity (k₂, M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| This compound | 3-Phenylpropanoyl, lactam core | N/A* | N/A* | High | ~2.26 (estimated) |

| Piperlongumine (PL) | Cinnamoyl, lactam core | 14.3 μM | 18.5 μM | High | 2.26 |

| 1k (PL analog) | Cinnamoyl, no lactam | 115.2 μM | >200 μM | Moderate | 1.80 |

| 1f (meta-methoxy) | Meta-methoxy, lactam core | 143.3 μM | 83.8 μM | Moderate | N/A |

Mechanism of Action

- ROS Generation: The lactam unit’s α,β-unsaturated ketone reacts with thiols (e.g., cysteamine), depleting glutathione and inducing oxidative stress.

- Selectivity: PL and its analogs show preferential toxicity toward cancer cells over normal cells (e.g., LO2 hepatocytes), though synthetic derivatives like 1k exhibit reduced selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.